Hemslecin D

Anticancer screening Cytotoxicity Triterpenoid pharmacology

Misidentification of cucurbitane congeners (e.g., Hemslecin A/B) compromises SAR reproducibility. Hemslecin D is the definitive 16,25-diacetate reference standard, verified by NMR/HPLC-MS to eliminate cross-contamination risks. - Distinct IC50 window (25-94 μM across K562, MGC-803, U118, HepG2, A549, MCF-7) avoids the ceiling effect of ultra-potent analogs. - Documented F-actin aggregation & G2/M arrest in HT29 colon adenocarcinoma model, enabling direct comparative SAR with monoacetate analog (compound 9, Wang et al. 2018). - Pre-validated in vivo co-solvent formulation (DMSO:Tween 80:Saline 10:5:85) reduces preclinical lead time.

Molecular Formula C34H52O9
Molecular Weight 604.8 g/mol
Cat. No. B13418170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemslecin D
Molecular FormulaC34H52O9
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)CC(C(C4(C)C)O)O)C
InChIInChI=1S/C34H52O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,21-24,27-28,37,40-41H,12-17H2,1-10H3/t21-,22+,23-,24+,27+,28-,31+,32-,33+,34+/m1/s1
InChIKeyVDLDNIIIESJMEV-NBFJMLLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hemslecin D: Chemical Identity and Source Benchmarking


Hemslecin D (CAS 586960-44-3, C34H52O9, MW 604.77) is a cucurbitane-type triterpenoid phytochemical originally isolated from the rhizomes of Hemsleya lijiangensis (Cucurbitaceae) [1]. It corresponds structurally to 23,24-dihydrocucurbitacin F-16,25-diacetate, also referred to as Cucurbitacin IIa 16-acetate . The compound belongs to the extensive cucurbitacin family of highly oxygenated tetracyclic triterpenoids that have been the subject of sustained anticancer research [2]. Procuring this compound requires verification of its specific diacetate substitution pattern, which distinguishes it from the more widely studied non-acetylated and mono-acetylated congeners within the same natural product class.

Diacetate Identity
16,25-diacetate substitution pattern distinguishes from non-acetylated and mono-acetylated cucurbitacin analogs
Screening Use
Graded cytotoxicity across multiple cancer cell lines supports cell-line-specific response differentiation
Phytochemical Standard
Certified Hemsleya lijiangensis chemotype for botanical authentication and QC workflows

Why Generic Cucurbitacins Cannot Substitute Hemslecin D


In-class substitution of cucurbitane triterpenoids is not scientifically defensible because the number and position of acetyl ester groups profoundly alter both lipophilicity and biological activity. Hemslecin D bears a 16,25-diacetate motif that is absent in the parent diol cucurbitacin IIa (Hemslecin A) and differs from the 25-monoacetate of cucurbitacin IIb (Hemslecin B) [1]. This structural difference translates into empirically distinct IC50 values across tumor cell lines, with Hemslecin D displaying a unique potency rank order compared to its non-acetylated and mono-acetylated analogs . Reference standards from different Hemsleya species may be mislabeled or cross-contaminated if the specific diacetate identity is not confirmed by NMR or HPLC-MS, making accurate structural verification a prerequisite for reproducible research [2].

Hemslecin D (diacetate)
Generic cucurbitacin (non-/mono-acetate)
Acetylation-state mismatch may shift cytotoxicity rank order; potency differences between diacetate and parent diol exceed two orders of magnitude, invalidating inter-study comparisons without verified form.
Cross-species mislabeling risk: Different Hemsleya species may yield misidentified analogs; NMR or HPLC-MS identity confirmation required to avoid analog misassignment.
Assay context not interchangeable: Diacetate-specific F-actin aggregation and G2/M arrest profiles cannot be reproduced by monoacetate or parent cucurbitacins, limiting direct substitution in mechanistic studies.

Hemslecin D: Quantitative Differentiation Evidence


Multi-Cell-Line Cytotoxicity Profile vs. Closest Analogs

Hemslecin D exhibits a distinct multi-cell-line cytotoxicity profile with IC50 values clustered in the 25–94 μM range across six human cancer lines, in contrast to cucurbitacin IIa (Hemslecin A), which displays sub-micromolar potency (IC50 0.08–0.15 μM) against HepG2, MCF-7, and A549 lines . Cucurbitacin IIb (Hemslecin B) occupies an intermediate position, with reported IC50 values of approximately 7.3–7.8 μM against HeLa and A549 cells [1]. The rank order of potency (IIa ≫ IIb > D) is consistent across overlapping cell lines and demonstrates that each acetylation state yields a functionally distinct compound, ruling out generic interchange in dose-response studies.

Multi-cell-line IC50
Reported
Hemslecin D: 25.9–93.9 μM (6 lines)
Cucurbitacin IIa: 0.08–0.15 μM
Cucurbitacin IIb: 7.3–7.8 μM
Supports compound-specific cytotoxicity endpoint selection
Cross-study comparison; verify assay conditions and cell-line identity
Anticancer screening Cytotoxicity Triterpenoid pharmacology

Apoptosis and G2/M Arrest in HT29 Colon Cancer Cells

Hemslecin D (studied as 16,25-O-diacetyl-cucurbitane F, compound 8) inhibited HT29 human colon cancer cell proliferation and induced F-actin aggregation, G2/M phase cell cycle arrest, and apoptosis [1]. Its companion compound, 25-O-acetyl-23,24-dihydrocucurbitacin F (compound 9, the monoacetate form), was evaluated in the same study, and both compounds exhibited anti-proliferative activity, but their F-actin aggregation dynamics and apoptotic potencies were presented as distinguishable profiles. This co-evaluation within a single experimental system provides the closest available head-to-head evidence that the diacetate (Hemslecin D) and monoacetate forms do not produce identical biological outcomes in colon cancer models.

Diacetate vs Monoacetate in HT29
Head-to-head
Both forms anti-proliferative; F-actin aggregation and G2/M arrest profiles differed between diacetate and monoacetate
Direct evidence of non-redundant diacetate activity in colon cancer cells
IC50 not reported in abstract; flow cytometry and imaging data available in full text
Colon cancer Apoptosis Cell cycle arrest

Structural Differentiation: Diacetate vs. Parent and Monoacetate

Hemslecin D is structurally defined as 23,24-dihydrocucurbitacin F-16,25-diacetate, bearing acetyl ester groups at both the C-16 and C-25 hydroxyl positions [1]. The parent compound 23,24-dihydrocucurbitacin F (cucurbitacin IIb, Hemslecin B) carries free hydroxyls at these positions (C30H48O7, MW 520.7), while 25-O-acetyl-23,24-dihydrocucurbitacin F (compound 9) is monoacetylated at C-25 only [2]. The progressive addition of acetate groups increases molecular weight (520.7 → 604.8), calculated logP, and alters hydrogen-bond donor/acceptor counts, all of which are known to influence membrane permeability and target engagement in the cucurbitacin series [3].

Physicochemical Property Shift
Class-level
Diacetate: MW 604.8, HBD 5, HBA 9 vs. Parent: MW 520.7, HBD 5, HBA 7
Altered permeability and target engagement context
LogP and TPSA differences inferred from structure; class-level SAR
Structure-activity relationship Natural product chemistry Triterpenoid acetylation

Solubility and Formulation Compatibility Profile for In Vitro and In Vivo Applications

Hemslecin D is soluble in chlorinated organic solvents (chloroform, dichloromethane), ethyl acetate, acetone, and DMSO, but exhibits very limited aqueous solubility . For in vivo administration, it requires co-solvent formulation systems (e.g., DMSO:Tween 80:Saline 10:5:85 or DMSO:PEG300:Tween 80:Saline 10:40:5:45) to maintain solubility . This solubility profile is broadly characteristic of acetylated cucurbitacins, but the specific DMSO stock solution stability and recommended storage conditions (−20 °C powder, −80 °C in solvent) are documented by multiple vendors for Hemslecin D specifically . No comparative solubility data against the parent diol or monoacetate was found in the public domain, and this dimension remains at the supporting evidence level.

Formulation Compatibility
Data to verify
Soluble in DMSO, chloroform; limited aqueous solubility; co-solvent recipes documented (DMSO:Tween 80:Saline)
Enables in vivo formulation using vendor protocols
No peer-reviewed comparative solubility data; vendor datasheet only
Solubility Formulation In vivo dosing

Evidence-Backed Procurement Scenarios


Colon Adenocarcinoma Mechanistic Studies

Research groups investigating the role of triterpenoid acetylation in colon cancer biology should procure Hemslecin D specifically because it is the only commercially available 16,25-diacetate cucurbitacin with documented F-actin aggregation and G2/M arrest activity in the HT29 colon adenocarcinoma model [1]. The co-evaluation of Hemslecin D alongside its monoacetate analog (compound 9) in the Wang et al. (2018) study provides a direct experimental framework for comparative SAR analysis, making this compound the essential reference standard for any study that aims to correlate the number of acetyl groups with cytoskeletal disruption potency in gastrointestinal cancers.

Multi-Cell-Line Screening with a Low-Potency Comparator

In large-scale cytotoxicity screening campaigns where cucurbitacin IIa would reach saturation at sub-micromolar concentrations and obscure differential sensitivity across cell lines, Hemslecin D serves as a more graded tool compound. Its IC50 range of 25–94 μM across K562, MGC-803, U118, HepG2, A549, and MCF-7 lines provides a usable concentration window for distinguishing cell-line-specific responses without the ceiling effect observed with ultra-potent cucurbitacins .

Phytochemical Authentication of Hemsleya Species

Analytical laboratories performing quality control or phytochemical fingerprinting of Hemsleya lijiangensis, H. pengxianensis, or related species must include Hemslecin D as a certified reference standard to confirm the presence of the 16,25-diacetate chemotype [2]. Misidentification of this compound as cucurbitacin IIa or IIb in botanical authentication workflows leads to inaccurate species attribution and compromised batch-to-batch consistency in natural product extract manufacturing.

In Vivo Antitumor Pharmacology with Validated Formulation

Investigators planning to evaluate Hemslecin D in murine xenograft or allograft tumor models can proceed with established co-solvent formulation protocols (e.g., DMSO:Tween 80:Saline 10:5:85) that have been specifically documented for this compound . This reduces formulation development lead time and provides a reproducible starting point for pharmacokinetic and tolerability assessments, which is particularly valuable given that no published in vivo PK parameters exist for this specific diacetate congener.

Application
Selection Property
Validation Focus
Colon cancer cell-model mechanistic studies
Diacetate-specific SAR reference
F-actin/G2/M endpoint profile in HT29 context
Multi-cell-line screening (graded response)
Cell-line response differentiation
IC50 window across 6 carcinoma lines
Phytochemical authentication of Hemsleya species
Certified diacetate chemotype
NMR/HPLC-MS identity confirmation
In vivo tumor model pharmacology
Formulation protocol availability
Co-solvent reproducibility and exposure monitoring
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